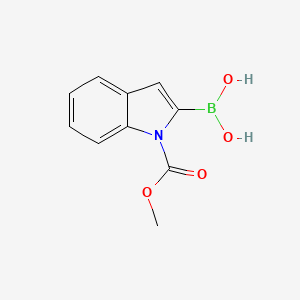

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Description

BenchChem offers high-quality (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methoxycarbonylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPSIQMPUCCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856003 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001162-89-5 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Abstract

This technical guide provides a detailed exploration of the synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, a valuable building block in modern organic and medicinal chemistry. Indole-2-boronic acids are crucial precursors for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.[1] This document offers an in-depth analysis of the predominant synthetic methodology—directed ortho-metalation followed by borylation. It elucidates the underlying mechanistic principles, provides a detailed, field-tested experimental protocol, and discusses critical aspects of process control, characterization, and safety. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.

Introduction: Strategic Importance of N-Protected Indole-2-Boronic Acids

The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, methods for the regioselective functionalization of the indole core are of paramount importance. Indolylboronic acids, particularly those borylated at the C2 position, have emerged as exceptionally versatile intermediates. Their stability, low toxicity, and high reactivity in Suzuki-Miyaura cross-coupling reactions make them indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[1][3]

The strategic placement of an N-alkoxycarbonyl protecting group, such as methoxycarbonyl (-COOMe), serves a dual purpose. First, it acidifies the C2 proton, facilitating its removal by a strong base. Second, it acts as a powerful directed metalation group (DMG), ensuring exceptional regioselectivity in the subsequent borylation step. This guide focuses on the most robust and widely employed method for synthesizing (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: a lithiation-borylation sequence.

Core Synthetic Pathway: Directed Lithiation-Borylation

The most reliable route to N-alkoxycarbonyl-1H-indol-2-yl-boronic acids is a two-step sequence involving the deprotonation of the C2 position, followed by trapping the resulting organometallic intermediate with a boron electrophile.[4] This process is a classic example of Directed ortho-Metalation (DoM).

Mechanistic Rationale

The causality behind this synthetic choice rests on the electronic properties of the N-protected indole.

-

Directed Metalation: The methoxycarbonyl group on the indole nitrogen is strongly electron-withdrawing and can coordinate to a lithium cation. This directs the strong base, typically an organolithium reagent like n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), to selectively abstract the proton at the adjacent C2 position. This avoids competitive deprotonation at other sites on the indole ring.

-

Formation of the Lithiated Intermediate: The deprotonation generates a highly reactive 2-lithio-1-(methoxycarbonyl)-1H-indole species. This step is performed at very low temperatures (typically -78 °C) to prevent decomposition of this unstable intermediate.

-

Electrophilic Quench (Borylation): The lithiated intermediate is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate [B(OiPr)₃]. This forms a tetracoordinate boronate complex.[5]

-

Hydrolysis: Upon acidic aqueous workup, the boronate ester is hydrolyzed to yield the final, stable (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

The overall workflow is a robust and scalable method for accessing the target compound with high regiochemical purity.

Visual Workflow of Lithiation-Borylation

Caption: High-level workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-protected indole-2-boronic acids.[4] It is designed to be self-validating through in-process monitoring and clear purification steps.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (for 10 mmol scale) | Molarity/Purity | Notes |

| 1-(Methoxycarbonyl)-1H-indole | C₁₀H₉NO₂ | 175.19 | 1.75 g (10.0 mmol) | >97% | Starting material. |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 3.48 mL (15.0 mmol, 1.5 eq) | 98% | Boron electrophile. |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 6.0 mL (12.0 mmol, 1.2 eq) | 2.0 M in THF/heptane/ethylbenzene | Strong, non-nucleophilic base. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Anhydrous, >99.9% | Reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | 1 M Aqueous | For workup. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | ACS Grade | Extraction solvent. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | Aqueous Solution | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Granular | Drying agent. |

Equipment

-

Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.

-

Septa, nitrogen inlet/outlet, and glass stoppers.

-

Low-temperature thermometer.

-

Syringes for liquid transfer.

-

Dry ice/acetone bath.

-

Separatory funnel (250 mL).

-

Rotary evaporator.

-

Standard glassware for extraction and purification.

Step-by-Step Procedure

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: Assemble the three-neck flask, bake it under vacuum or flame-dry, and allow it to cool under a stream of dry nitrogen. Equip it with a stir bar, a thermometer, and a rubber septum.

-

Initial Charging: To the flask, add 1-(Methoxycarbonyl)-1H-indole (1.75 g, 10.0 mmol) and anhydrous THF (40 mL). Stir at room temperature until all solid dissolves.

-

Addition of Borate: Add triisopropyl borate (3.48 mL, 15.0 mmol) to the solution via syringe.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of the base.

-

Lithiation: Slowly add the 2.0 M solution of LDA (6.0 mL, 12.0 mmol) dropwise via syringe over 15-20 minutes. A color change (typically to a yellow or orange hue) indicates the formation of the lithiated species.

-

Causality Check: Slow addition at -78 °C is critical to dissipate the heat of reaction and prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent.

-

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by quenching a small aliquot with methanol and spotting against the starting material.

-

Quenching and Workup: While the flask is still in the cold bath, slowly quench the reaction by adding 1 M HCl until the pH of the aqueous phase is approximately 7. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the final product as an off-white or pale solid.[4]

Product Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

| Analysis Technique | Expected Results |

| ¹H NMR | Characteristic aromatic protons of the indole core, a sharp singlet for the methoxy (-OCH₃) group (~3.9 ppm), and a broad singlet for the boronic acid hydroxyls (-B(OH)₂). |

| ¹³C NMR | Signals corresponding to the indole ring carbons, the ester carbonyl carbon (~152 ppm), and the methoxy carbon (~53 ppm). The C2 carbon attached to boron will show a characteristic broad signal. |

| ¹¹B NMR | A single broad peak in the range of δ 20-30 ppm, characteristic of a trigonal planar arylboronic acid. |

| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z 218.06. |

| Melting Point | A sharp melting point is indicative of high purity. |

Alternative Synthetic Strategies

While lithiation-borylation is a cornerstone method, modern chemistry offers alternative routes that avoid pyrophoric reagents.

-

Transition-Metal-Catalyzed C-H Borylation: This approach uses catalysts, often based on iridium or rhodium, to directly convert the C2-H bond to a C-B bond using a boron source like bis(pinacolato)diboron (B₂pin₂).[6] While powerful, these methods can require expensive catalysts and ligands.

-

Metal-Free Electrophilic Borylation: Certain systems, such as N-heterocyclic carbene boranes activated by iodine, can borylate indoles at the C2 position under metal-free conditions.[7][8][9] These methods often favor the thermodynamic C2 product.

Caption: Comparison of major synthetic routes to C2-borylated indoles.

The lithiation-borylation method remains highly relevant due to its high yield, predictability, excellent regioselectivity, and the low cost of reagents compared to many transition metal catalysts.

Conclusion

The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid via directed lithiation-borylation is a robust and highly effective procedure. The N-methoxycarbonyl group provides the necessary electronic activation and regiochemical control to reliably generate the desired C2-borylated product. This guide has detailed the mechanistic underpinnings, a validated experimental protocol, and the necessary quality control measures for its successful preparation. As a key building block for Suzuki-Miyaura couplings and other advanced transformations, mastery of this synthesis provides chemists with a powerful tool for the construction of complex, indole-containing molecules for pharmaceutical and materials science applications.

References

-

Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. Available at: [Link]

-

Zhang, L., et al. (2018). Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes. Angewandte Chemie International Edition, 57(45), 14891-14895. Available at: [Link]

-

Barman, P., et al. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega. Available at: [Link]

-

Trammel, G. L., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16502-16511. Available at: [Link]

-

ResearchGate. (2019). (PDF) Indolylboronic Acids: Preparation and Applications. Available at: [Link]

-

Čubínek, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. Available at: [Link]

-

Ingleson, M. J., et al. (2017). Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles. Chemistry – A European Journal, 23(34), 8180-8184. Available at: [Link]

-

Barman, P., et al. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central. Available at: [Link]

-

Aggarwal, V. K. (n.d.). Lithiation-Borylation in Synthesis. University of Bristol. Available at: [Link]

-

Wang, Z. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Available at: [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

An In-Depth Technical Guide to the Physicochemical Properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Introduction

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, with CAS Number 1001162-89-5, is a specialized heterocyclic organoboron compound.[1][2] It belongs to the class of N-protected indole boronic acids, which are pivotal building blocks in modern organic synthesis. The indole moiety is a privileged scaffold, forming the core of numerous natural products and pharmaceutically active molecules.[3] The strategic placement of a boronic acid group at the C2-position, combined with a methoxycarbonyl protecting group on the indole nitrogen, makes this reagent exceptionally valuable for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's core physicochemical properties, validated protocols for its analytical characterization, guidelines for safe handling, and an overview of its primary application in synthetic chemistry. The insights herein are designed to facilitate its effective use in the laboratory and to empower the rational design of novel synthetic pathways.

Section 1: Core Physicochemical Properties

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. This section summarizes the known characteristics of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid and discusses the scientific principles behind them.

Table 1: Summary of Physicochemical Identifiers and Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid | [1] |

| Synonyms | 1-(N-Methoxycarbonyl)indole-2-boronic acid; 1H-Indole-1-carboxylic acid, 2-borono-, 1-methyl ester | [1] |

| CAS Number | 1001162-89-5 | [1][2] |

| Molecular Formula | C₁₀H₁₀BNO₄ | [4] |

| Molecular Weight | 219.00 g/mol | [4] |

| Physical Appearance | White to off-white solid/powder. | Assumed from vendor data. |

| Purity | Typically ≥95% | [1][2][5] |

| Melting Point | Data not publicly available. | |

| Solubility | Soluble in organic solvents like methanol; limited solubility in water is expected. | [6][7] |

| pKa | Data not publicly available. | |

| Partition Coeff. | Data not publicly available. | [1] |

Molecular Structure and Acidity (pKa)

The structure features an indole ring system where the nitrogen atom is protected by a methoxycarbonyl group, and a boronic acid (-B(OH)₂) substituent is located at the C2 position. The boronic acid moiety is a Lewis acid, capable of accepting an electron pair from a Lewis base (like a hydroxide ion), which makes the compound acidic. The pKa of a boronic acid is a critical parameter that governs its reactivity in Suzuki-Miyaura couplings and its ability to form reversible complexes with diols.[8][9] While the specific pKa for this compound is not published, phenylboronic acid has a pKa of approximately 8.7 in water, and this value is heavily influenced by the electronic nature of substituents on the aromatic ring.[8] The electron-withdrawing character of the N-methoxycarbonyl group is expected to influence the acidity of the boronic acid. Experimental determination via potentiometric titration is the standard method for accurately measuring this value.

Solubility

Quantitative solubility data is not available. However, based on the general behavior of similar organoboron compounds, it is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[6][7] Its solubility in aqueous solutions is likely to be low and pH-dependent, a common characteristic of boronic acids.[9] Low solubility in non-polar solvents like hexanes is anticipated.

Melting Point

The melting point for this specific compound is not reported in the available literature. For a crystalline solid, the melting point is a key indicator of purity. It is best determined experimentally using techniques like Differential Scanning Calorimetry (DSC), which provides a precise melting endotherm, or a standard melting point apparatus.

Section 2: Stability, Storage, and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Chemical Stability and Storage

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is reported to be stable under recommended storage conditions.[1][10] However, boronic acids as a class can be susceptible to certain degradation pathways:

-

Oxidative Instability: Boronic acids can undergo oxidation, particularly at physiological pH.[11] While this is a known issue, the electronic properties of this specific molecule may affect its stability.

-

Dehydration: Boronic acids can reversibly dehydrate to form boroxines (cyclic trimers). This is often observed during storage and can be mitigated by keeping the compound in a dry environment.

Recommended Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[1]

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Mandatory PPE:

-

Eye Protection: Wear chemical safety goggles as described by OSHA or European Standard EN166.[12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust.[1]

The following diagram outlines a safe handling workflow for this reagent.

Caption: Safe handling workflow for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

Section 3: Analytical Characterization Protocols

Confirming the identity and purity of a starting material is a prerequisite for reproducible and successful synthetic chemistry. The following are standard, field-proven protocols for the characterization of this compound.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural elucidation and confirmation.

-

Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon skeleton, and ¹¹B NMR is specific for the boron center.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons are typically observable.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include:

-

Aromatic region (7.0-8.0 ppm): Multiple signals corresponding to the four protons on the indole benzene ring.

-

Methoxy group (3.8-4.0 ppm): A sharp singlet integrating to three protons.

-

Boronic acid protons (~8.0-10.0 ppm, broad): A broad singlet corresponding to the two -OH protons, which may exchange with residual water in the solvent.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals for the ten unique carbons, including the ester carbonyl (~160-170 ppm) and the aromatic carbons. The carbon directly attached to the boron atom may show a broad signal or be difficult to observe.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. A single, relatively broad peak is expected, typically in the range of δ 20-30 ppm (referenced to BF₃•OEt₂), characteristic of a trigonal planar boronic acid.

-

Protocol 3.2: High-Performance Liquid Chromatography (HPLC-UV/MS)

-

Objective: To determine the purity of the compound and monitor its consumption during a reaction.

-

Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. It is an excellent method for detecting and quantifying impurities. Coupling with a mass spectrometer (MS) provides simultaneous molecular weight information for peak identification.[13]

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[7] Dilute this stock to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Detection (UV): Diode Array Detector (DAD) monitoring at 220 nm and 254 nm.

-

Detection (MS): Electrospray Ionization (ESI) in negative mode to detect the [M-H]⁻ ion or complexes.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percent purity. The MS data should confirm the molecular weight of the main peak.

-

Caption: General analytical workflow for purity and identity confirmation by HPLC-UV/MS.

Section 4: Key Applications in Synthetic Chemistry

The primary and most significant application of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction .[14] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[15]

Role in Suzuki-Miyaura Cross-Coupling

-

The Reagent's Function: In this reaction, the indole boronic acid serves as the organoboron nucleophile, which transfers its indole moiety to an electrophile (typically an aryl or vinyl halide/triflate) in the presence of a palladium catalyst and a base.

-

Causality of the N-Protecting Group: The N-methoxycarbonyl group is critical for two reasons. First, it prevents potential side reactions involving the indole N-H proton, which can be acidic and interfere with the catalytic cycle. Second, it modulates the electronic properties of the indole ring, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.

-

Synthetic Value: This reagent allows for the precise and efficient installation of a C2-substituted indole ring into a target molecule. This is a highly sought-after transformation in medicinal chemistry, as this structural motif is common in biologically active compounds.[16]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a highly functionalized and valuable reagent for advanced organic synthesis. Its key attributes—a protected indole nitrogen and a reactive boronic acid at the C2-position—make it an ideal coupling partner for the construction of complex, indole-containing molecules. While some physical properties like melting point and pKa require experimental determination, its stability, handling requirements, and analytical profiles are well-understood within the context of related compounds. A thorough understanding of these physicochemical properties, guided by the protocols outlined in this guide, will enable researchers to use this powerful building block with confidence and precision, accelerating innovation in drug discovery and materials science.

References

-

Cole-Parmer. Material Safety Data Sheet: 1-(tert-Butoxycarbonyl)-5-methoxy-1h-indol-2-ylboronic acid. [Link]

-

Chemsrc. (1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl)boronic acid Product Information. [Link]

-

Wiley-VCH. Supporting Information for a related publication showing NMR data for indole derivatives. [Link]

-

PubChem. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Supporting Information detailing NMR protocols for boronic acid esters. [Link]

-

ResearchGate. pKa values for boronic acids. [Link]

-

Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(23), 16195–16202. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Oakwood Chemical. Product Page for a related indole boronic acid. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

-

Piloto, A. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

-

U.S. Pharmacist. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Al-Hadedi, A. A. M., et al. (2013). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 3(1), 31-36. [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Denmark, S. E., & Smith, R. C. (2010). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 12(3), 464–467. [Link]

-

Denmark, S. E., & Wang, Z. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]

-

Hudlicky, T., et al. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3804. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

-

Jilin Jintai Chemical Glass Co., Ltd. Product Page: (6-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 1001162-89-5 (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid AKSci 8942DU [aksci.com]

- 3. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID | 99768-12-4 [chemicalbook.com]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. combi-blocks.com [combi-blocks.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. mdpi-res.com [mdpi-res.com]

- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS: 1001162-89-5): A Keystone Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of N-Protected Indolylboronic Acids

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a privileged structure due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. The ability to functionalize the indole core with precision is paramount for tuning the pharmacological properties of lead compounds. (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid has emerged as a highly valuable and versatile building block, primarily serving as a key precursor in palladium-catalyzed cross-coupling reactions.[1]

The strategic placement of the boronic acid moiety at the 2-position of the indole ring, combined with the presence of a methoxycarbonyl protecting group on the nitrogen, offers a unique combination of stability and reactivity. The N-protection is crucial as it prevents side reactions associated with the acidic N-H proton of the indole and enhances the stability of the boronic acid, which can otherwise be prone to decomposition.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling. The key properties of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1001162-89-5 | [3] |

| Molecular Formula | C₁₀H₁₀BNO₄ | [3] |

| Molecular Weight | 219.00 g/mol | [4] |

| Appearance | White to off-white solid | General observation |

| Purity | Typically ≥95% | [5] |

| Storage | Store long-term in a cool, dry place. Air and moisture sensitive. | [6] |

Handling and Storage Considerations:

N-protected indolylboronic acids, while generally more stable than their unprotected counterparts, are still susceptible to degradation.[6] It is recommended to handle the solid under an inert atmosphere (e.g., nitrogen or argon) and to store it in a tightly sealed container in a refrigerator. Exposure to moisture can lead to hydrolysis of the boronic acid, while air exposure can cause oxidation.

Synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a multi-step process that requires careful control of reaction conditions. The most common and reliable route involves the initial preparation of 2-bromo-1H-indole, followed by N-protection and a subsequent lithium-halogen exchange and borylation.

Diagram: Synthetic Pathway

Caption: Synthetic route to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

Part 1: Synthesis of 2-Bromo-1H-indole

The synthesis of 2-bromo-1H-indole can be achieved through several methods. A common approach involves the direct bromination of indole, although this can sometimes lead to mixtures of products. A more controlled synthesis involves the cyclization of a suitable precursor.[7][8]

Part 2: N-Methoxycarbonylation of 2-Bromo-1H-indole

The protection of the indole nitrogen is a critical step to ensure the success of the subsequent lithium-halogen exchange. The methoxycarbonyl group is introduced by reacting 2-bromo-1H-indole with methyl chloroformate in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the indole N-H, forming the corresponding sodium salt. This activates the nitrogen for subsequent acylation. The low temperature helps to control the exothermicity of the deprotonation.

-

-

Addition of Acylating Agent: After stirring for 30 minutes, slowly add methyl chloroformate (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford methyl 2-bromo-1H-indole-1-carboxylate.

Part 3: Lithium-Halogen Exchange and Borylation

This final step is the core transformation to introduce the boronic acid functionality. It involves a low-temperature lithium-halogen exchange followed by trapping the resulting organolithium species with a borate ester.[9][10]

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 2-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: Anhydrous conditions are critical as organolithium reagents are highly reactive towards protic sources. The low temperature of -78 °C is necessary to prevent decomposition of the thermally sensitive 2-lithioindole intermediate.[11]

-

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes.

-

Causality: n-Butyllithium is a strong base and nucleophile that rapidly undergoes exchange with the bromine atom at the 2-position of the indole. The equilibrium of this reaction favors the formation of the more stable aryllithium species.[12]

-

-

Borylation: To the resulting solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C.

-

Causality: Triisopropyl borate is an electrophilic boron source. The highly nucleophilic 2-lithioindole attacks the boron atom, forming a boronate complex.

-

-

Hydrolysis and Purification: After stirring for 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most significant application of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[13]

Diagram: Suzuki-Miyaura Coupling Workflow

Sources

- 1. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sites.wp.odu.edu [sites.wp.odu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a boronic acid moiety, these molecules become versatile building blocks, particularly for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. This guide provides an in-depth, multi-faceted analytical approach to the definitive structure elucidation of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and unambiguous structural confirmation. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Analytical Imperative

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a bifunctional molecule featuring a protected indole ring and a reactive boronic acid group. The precise placement of these functional groups—the methoxycarbonyl on the indole nitrogen (N-1) and the boronic acid at the C-2 position—is critical to its reactivity and utility as a synthetic intermediate. Incorrect structural assignment can lead to failed synthetic campaigns and erroneous structure-activity relationship (SAR) studies.

Therefore, a rigorous and orthogonal analytical workflow is not merely procedural but essential for scientific integrity. This guide details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography to build an unassailable case for the molecule's identity.

The Elucidation Workflow: An Integrated Approach

The confirmation of the molecular structure is not achieved by a single technique but by the convergence of evidence from multiple analytical platforms. Each method provides a unique piece of the puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Experience: The first step in analyzing a newly synthesized compound is to confirm that it has the correct molecular weight and, ideally, the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. For boronic acids, which can be prone to dehydration, forming boroxines (cyclic anhydrides), the choice of ionization technique and solvent system is critical to observe the desired monomeric species.[2]

Experimental Protocol: LC-ESI-TOF MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a mixture of acetonitrile and water (1:1) with 0.1% formic acid. The acid helps in protonation for positive ion mode detection.

-

Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.[2]

-

LC Method: A short C18 column is used with a rapid gradient to separate the analyte from potential impurities. A 1-minute run time is often sufficient.[2]

-

MS Parameters:

-

Ionization Mode: ESI, Positive ([M+H]⁺) and Negative ([M-H]⁻) modes.

-

Mass Range: 50-500 m/z.

-

Data Acquisition: Acquire data in high-resolution mode (>10,000 FWHM).

-

Data Interpretation

The molecular formula for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is C₁₀H₁₀BNO₄.

-

Expected Exact Mass: The monoisotopic mass is calculated to be 219.0703 Da.[3]

-

Observed Ions:

-

In positive mode, the primary ion observed should be [M+H]⁺ at m/z 220.0776.

-

In negative mode, the [M-H]⁻ ion at m/z 218.0624 is expected.

-

-

Trustworthiness: The measured mass should be within 5 ppm of the calculated exact mass to confidently assign the elemental composition. Observation of the characteristic boron isotope pattern provides further definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of experiments (¹H, ¹³C, ¹¹B, and 2D-NMR) provides a complete picture of the atomic connectivity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for boronic acids as the acidic -OH protons are typically observable and do not exchange as rapidly as in D₂O.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Proton-decoupled carbon experiment.

-

¹¹B NMR: A specific boron experiment is crucial for direct observation of the boron atom.[4]

-

2D NMR (COSY, HSQC): If needed for resolving ambiguities in proton or carbon assignments.

-

Data Interpretation

Caption: Correlation of analytical data to molecular structure.

A. ¹H NMR Spectroscopy This technique provides information on the chemical environment and connectivity of protons.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Indole H4-H7) | 7.2 - 8.0 | m | 4H | Protons on the benzene ring of the indole nucleus. Splitting patterns (dd, td) arise from coupling to neighbors.[5] |

| Aromatic (Indole H3) | ~6.5 - 7.0 | s | 1H | The C3-H proton is a singlet due to the adjacent C2-boron substitution. |

| Methoxy (-OCH₃) | ~3.9 | s | 3H | A characteristic singlet for the methyl ester protons. |

| Boronic Acid (-OH) | 8.0 - 9.0 (broad) | br s | 2H | Acidic protons, often broad. Signal disappears upon D₂O shake. |

B. ¹³C NMR Spectroscopy This confirms the carbon framework of the molecule.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Carbonyl (-C =O) | 160 - 165 | Typical chemical shift for an ester/carbamate carbonyl. |

| Aromatic (Indole C4-C7) | 115 - 140 | Six distinct signals for the carbons of the fused benzene ring and C3. |

| Aromatic (Indole C-B) | 125 - 135 (broad) | The carbon attached to boron often shows a broader signal due to quadrupolar relaxation of the boron nucleus. |

| Aromatic (Indole C-N) | ~140 | The bridgehead carbon adjacent to the nitrogen. |

| Methoxy (-OC H₃) | ~53 | Aliphatic carbon of the methyl ester. |

C. ¹¹B NMR Spectroscopy This experiment is essential for direct confirmation of the boronic acid moiety.

-

Rationale: ¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[4]

-

Expected Result: For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad peak is expected in the range of δ 25-35 ppm. This distinguishes it from tetracoordinate (sp³ hybridized) boronate esters or salts, which appear significantly upfield (δ 5-15 ppm).[4] This provides authoritative proof of the free boronic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, whose vibrational frequencies serve as molecular fingerprints.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum provides a self-validating checklist for the expected functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Functional Group Confirmed |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Boronic Acid (-B(OH)₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Indole Ring |

| C=O Stretch | ~1730 | Strong, Sharp | Methoxycarbonyl (-CO₂Me)[6] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Indole Ring |

| B-O Stretch | 1380 - 1310 | Strong | Boronic Acid[7] |

Single-Crystal X-ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides conclusive evidence for the structure in solution, X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular packing.[8][9]

Protocol: Structure Determination

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount.[10] This is often achieved by slow evaporation of a saturated solution of the compound in a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.[10]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion.[10] It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Results and Confirmation

-

Connectivity: The resulting 3D model will explicitly show the methoxycarbonyl group attached to the indole nitrogen (N-1) and the boronic acid group at the C-2 position.

-

Geometry: It will confirm the planarity of the indole ring system and the trigonal planar geometry of the boronic acid moiety.

-

Intermolecular Interactions: The crystal packing will likely be dominated by hydrogen bonding, with the boronic acid -OH groups acting as donors to the carbonyl oxygens of neighboring molecules, often forming dimers or extended networks.[11]

Conclusion: A Triad of Trustworthiness

The structural elucidation of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is built on three pillars:

-

Correct Mass and Formula (MS): Establishes the fundamental building blocks.

-

Correct Connectivity (NMR): Assembles the blocks into the correct 2D and 3D solution-state structure.

-

Confirmation of Functional Groups and 3D Solid-State Structure (IR & X-ray): Validates the assembly and provides the highest level of structural certainty.

By systematically applying this multi-technique workflow, researchers can ensure the scientific integrity of their work and build a reliable foundation for subsequent research and development.

References

- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.

- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH.

- Indole-4-boronic acid(220465-43-0) 1H NMR spectrum. ChemicalBook.

- A Comparative Guide to the X-ray Crystallography of 3-Cyanoindole Deriv

- Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4. PubChem.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Fourier transform infrared (FTIR) spectrum of boronic acid copolymer.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). Royal Society of Chemistry.

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)

- N-Boc-indole-2-boronic acid. Sigma-Aldrich.

Sources

- 1. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. (3-methoxycarbonyl-1H-indol-2-yl)boronic acid | C10H10BNO4 | CID 150987729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid: Sourcing, Synthesis, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its functionalization is a key strategy in the development of new therapeutic agents. Among the various tools for indole modification, indolylboronic acids have emerged as versatile and indispensable reagents.[2] This guide focuses on a particularly valuable derivative, (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (CAS No. 1001162-89-5), a key building block for accessing complex molecular architectures.[3][4]

The methoxycarbonyl group at the N1 position serves a dual purpose: it activates the indole ring for selective C2-borylation and modulates the electronic properties of the molecule, influencing its reactivity in subsequent cross-coupling reactions. This strategic protecting/activating group makes it a highly sought-after reagent in drug discovery programs targeting a wide range of diseases. This in-depth guide provides a comprehensive overview of its commercial availability, a plausible synthetic route with detailed experimental considerations, and a robust protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability: A Comparative Overview of Suppliers

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is available from several commercial suppliers. The choice of vendor often depends on the required purity, quantity, and lead time. Below is a comparative table of prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify purity and characterization data.

| Supplier | Product Number | Purity | Available Quantities | Contact Information |

| AK Scientific, Inc. | 8942DU | ≥95% | 5g, 10g, 25g | |

| Lab-Chemicals.Com | - | 95% | Inquire | |

| BLD Pharm | P001475378 | 95% | 1g, 5g | Inquire |

| Appchem | AI01090 | Inquire | Inquire | |

| Synthonix, Inc. | - | Inquire | Inquire | |

| Ambeed | - | Inquire | Inquire |

Storage and Handling: (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid should be stored in a cool, dry place under an inert atmosphere.[3][4] Long-term storage in a freezer at temperatures below -20°C is recommended to prevent degradation.[3]

Synthesis and Purification: A Field-Proven Protocol

While commercially available, an in-house synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid can be advantageous for large-scale applications or when specific purity requirements must be met. The following protocol is adapted from established methods for the synthesis of indolylboronic acids.[2]

Synthetic Workflow

Caption: Synthetic workflow for (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 1-(Methoxycarbonyl)-1H-indole

-

Reaction Setup: To a solution of indole (1.0 equiv) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Acylation: Cool the reaction mixture back to 0 °C and add methyl chloroformate (1.1 equiv) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

-

Lithiation: Dissolve 1-(Methoxycarbonyl)-1H-indole (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.

-

Borylation: To the resulting solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) dropwise at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Hydrolysis: Extract the mixture with ethyl acetate. Combine the organic layers and wash with a 1 M solution of hydrochloric acid to hydrolyze the pinacol ester.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Expected NMR Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxycarbonyl group protons, and the B(OH)₂ protons. The indole protons will appear in the aromatic region (typically between 7.0 and 8.0 ppm). The methyl protons of the methoxycarbonyl group will appear as a singlet further upfield. The boronic acid protons are often broad and may exchange with residual water in the NMR solvent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the indole ring carbons, with the C2 carbon bearing the boronic acid group appearing at a characteristic chemical shift. The carbonyl carbon of the methoxycarbonyl group will also be present in the spectrum.

Application in Suzuki-Miyaura Cross-Coupling

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of 2-arylindoles, which are important motifs in many biologically active compounds.[1][5]

Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

-

Reaction Setup: In a reaction vessel, combine (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a suitable base such as potassium carbonate (2.0-3.0 equivalents).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, typically 1-5 mol%).[6]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio by volume).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-100 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-arylindole derivative.

Causality Behind Experimental Choices:

-

Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[7]

-

Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle through oxidative addition to the aryl halide. The choice of ligands on the palladium can significantly impact the reaction's efficiency.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

Conclusion

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a powerful and versatile building block in modern organic synthesis and drug discovery. Its commercial availability and the reliable synthetic protocols for its preparation make it an accessible tool for researchers. The robust nature of its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex 2-arylindole derivatives, paving the way for the discovery of novel therapeutic agents. This guide provides the necessary technical information for scientists to confidently source, synthesize, and utilize this valuable reagent in their research endeavors.

References

-

Appchem (n.d.). (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]

-

BLD Pharm (n.d.). (4-(Methoxycarbonyl)-1H-indol-6-yl )boronic acid. Retrieved from [Link]

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Cubo, L., & Tobrman, T. (2019).

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443.

-

Chemsrc (2022). (1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl)boronic acid. Retrieved from [Link]

-

Fisher Scientific (n.d.). BLD Pharm 1GR (4-(Methoxycarbonyl)-1H-indol-6-yl )boronic acid. Retrieved from [Link]

-

PubChem (n.d.). (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-indol-2-yl)boronic acid. Retrieved from [Link]

-

Wiley-VCH (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications (2017). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Retrieved from [Link]

-

MDPI (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Retrieved from [Link]

-

ResearchGate (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

- Google Patents (2014). A method of producing the key intermediate of lapatinib synthesis.

- Google Patents (2006). Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. 1001162-89-5 (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid AKSci 8942DU [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

The N-Methoxycarbonyl Group: A Strategic Lever in Indole Chemistry for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, making its selective functionalization a critical endeavor in modern organic synthesis.[1][2] The strategic use of N-protecting groups is paramount in modulating the reactivity of the indole ring and directing the course of chemical transformations. Among the arsenal of available protecting groups, the N-methoxycarbonyl group (N-CO₂Me) offers a unique balance of electronic modification, stability, and synthetic versatility. This in-depth technical guide provides a comprehensive exploration of the reactivity of N-methoxycarbonyl protected indoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis and stability of these compounds, their behavior in key synthetic transformations including electrophilic substitution, directed metalation, and cycloaddition reactions, and conclude with reliable protocols for their deprotection. This guide aims to equip the reader with the knowledge to strategically employ the N-methoxycarbonyl group to achieve desired synthetic outcomes in complex molecular architectures.

Introduction: The Strategic Role of the N-Methoxycarbonyl Protecting Group

The indole ring, with its electron-rich pyrrole moiety, is highly susceptible to electrophilic attack, primarily at the C3 position.[3] While this inherent reactivity is synthetically useful, it can also lead to undesired side reactions and a lack of regiocontrol. N-protection serves a dual purpose: it shields the N-H proton, preventing its interference in basic or organometallic reactions, and it electronically modifies the indole nucleus, thereby influencing its reactivity and regioselectivity.[4]

The N-methoxycarbonyl group, a carbamate, acts as an electron-withdrawing group, which has several important consequences:

-

Decreased Nucleophilicity: The overall electron density of the indole ring is reduced, making it less reactive towards electrophiles compared to N-unsubstituted or N-alkyl indoles. This can be advantageous in preventing unwanted side reactions.[3]

-

Enhanced Stability: The deactivation of the ring increases its stability towards oxidative degradation and acidic conditions, under which unprotected indoles can be prone to polymerization or decomposition.[2]

-

Modified Regioselectivity: While electrophilic substitution still predominantly occurs at C3, the electronic perturbation can influence the outcome of other reactions, such as lithiation.

-

Directing Group Potential: The carbonyl oxygen of the methoxycarbonyl group can act as a Lewis basic site, enabling its participation in directed metalation reactions.

This guide will explore these facets in detail, providing a practical framework for the application of N-methoxycarbonyl indoles in synthesis.

Synthesis and Stability of N-Methoxycarbonyl Indoles

The preparation of N-methoxycarbonyl indoles is typically straightforward and high-yielding. The most common method involves the acylation of the indole nitrogen with methyl chloroformate or a related reagent.

General Protocol for N-Methoxycarbonylation of Indole

Reaction:

Step-by-Step Methodology:

-

Deprotonation: To a solution of indole (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Stirring: Allow the resulting suspension to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

-

Acylation: Add methyl chloroformate (1.1-1.2 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole N-H without competing side reactions.

-

Anhydrous conditions are essential as both NaH and methyl chloroformate react with water.

-

Performing the reaction at low temperature helps to control the exothermicity of the acylation step.

A greener alternative to this method involves the use of dimethyl carbonate (DMC) in the presence of an ionic liquid catalyst, which avoids the use of toxic and corrosive reagents like methyl chloroformate.[5]

Stability Profile

N-methoxycarbonyl indoles exhibit enhanced stability compared to their N-H counterparts.

-

Acidic Conditions: The electron-withdrawing nature of the methoxycarbonyl group reduces the susceptibility of the indole ring to protonation and subsequent acid-catalyzed degradation.[2] However, strong acidic conditions can still lead to decomposition over extended periods.

-

Basic Conditions: The carbamate linkage is susceptible to hydrolysis under strong basic conditions, which is the basis for its removal (see Section 6). It is generally stable to milder bases used in many organic transformations.

-

Oxidative Conditions: The reduced electron density of the indole nucleus imparts a greater resistance to oxidation compared to N-alkyl or N-H indoles.[2]

Electrophilic Substitution Reactions: A Modulated Reactivity

The N-methoxycarbonyl group attenuates the reactivity of the indole ring towards electrophiles. While reactions may require slightly more forcing conditions, the substitution pattern generally remains consistent with that of other indoles, with a strong preference for the C3 position.

Friedel-Crafts Acylation

Friedel-Crafts acylation provides a direct method for the introduction of an acyl group at the C3 position of the indole nucleus, furnishing valuable 3-acylindole intermediates.[1] For N-methoxycarbonyl indole, a Lewis acid catalyst is typically required to activate the acylating agent.

General Protocol for Friedel-Crafts Acylation of 1-(Methoxycarbonyl)-1H-indole:

-

Complex Formation: In a flame-dried flask under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (AlCl₃, 1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C.

-

Acylating Agent Addition: Add the acyl chloride (1.1 eq.) dropwise to the Lewis acid suspension to form the acylium ion precursor.

-

Substrate Addition: Add a solution of 1-(methoxycarbonyl)-1H-indole (1.0 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture carefully onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum complexes.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by column chromatography.

Table 1: Representative Friedel-Crafts Acylation of 1-(Methoxycarbonyl)-1H-indole

| Acylating Agent | Lewis Acid | Solvent | Time (h) | Yield (%) | Reference |

| Acetyl Chloride | AlCl₃ | DCM | 4 | ~85 | Adapted from[6] |

| Benzoyl Chloride | AlCl₃ | DCE | 6 | ~80 | Adapted from[1] |

Causality and Insights:

-

The choice of Lewis acid and solvent can significantly impact the reaction outcome. While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ can also be employed, sometimes offering milder conditions.[1]

-

The deactivating effect of the N-methoxycarbonyl group means that the reaction may be slower than with N-H or N-alkyl indoles, but it also helps to prevent side reactions such as diacylation.

Mechanism of Friedel-Crafts Acylation

Sources

- 1. Bioinspired Total Synthesis of Polycyclic Natural Products [jstage.jst.go.jp]

- 2. Recent strategy for the synthesis of indole and indoline skeletons in natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.org [mdpi.org]

- 5. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities [mdpi.com]

The Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery.[1] This guide provides a comprehensive exploration of the key applications of indole derivatives across diverse therapeutic areas, delving into the mechanistic intricacies that underpin their pharmacological activities. As a senior application scientist, this document is crafted to bridge the gap between fundamental chemistry and clinical application, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the critical roles of indole-based compounds as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by authoritative citations, detailed experimental protocols, and illustrative diagrams to illuminate complex biological pathways.

The Enduring Appeal of the Indole Scaffold

The indole core, consisting of a benzene ring fused to a pyrrole ring, is a structural motif found in a vast array of natural products, most notably the amino acid tryptophan.[2] This inherent biological precedence has made it a "privileged scaffold" in drug design.[2][3] Its unique electronic properties, including the π-electron-rich system, allow for a variety of intermolecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets.[4] Furthermore, the indole ring can be readily functionalized at multiple positions, providing a rich chemical space for the optimization of potency, selectivity, and pharmacokinetic properties.[5][6]

Indole Derivatives in Oncology: A Multi-pronged Attack on Cancer

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer with remarkable efficacy.[7][8] Their mechanisms of action are diverse, ranging from the disruption of cellular division to the modulation of key signaling pathways involved in tumor growth and survival.[9][10]

Tubulin Polymerization Inhibitors: Arresting Mitosis

One of the most well-established anticancer strategies for indole derivatives is the inhibition of tubulin polymerization.[1][8] By binding to tubulin, these compounds disrupt the dynamic assembly and disassembly of microtubules, essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8][11]